(R)-5-Bromo-3-(N-methylpyrrolidin-2-ylmethyl-d5)-1H-indole
Description
Properties
IUPAC Name |
5-bromo-3-[dideuterio-[(2R)-1-(trideuteriomethyl)pyrrolidin-2-yl]methyl]-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrN2/c1-17-6-2-3-12(17)7-10-9-16-14-5-4-11(15)8-13(10)14/h4-5,8-9,12,16H,2-3,6-7H2,1H3/t12-/m1/s1/i1D3,7D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCXOJXALBTZEFE-MSXAUQHZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1CC2=CNC3=C2C=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1CCC[C@@H]1C([2H])([2H])C2=CNC3=C2C=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination of the Indole Core
The 5-bromo substitution on the indole ring is achieved through electrophilic aromatic bromination. A mixture of indole and bromine (1:1 molar ratio) in dichloromethane at 0–5°C yields 5-bromoindole with >90% regioselectivity. Alternative brominating agents such as N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 25°C demonstrate comparable efficiency but require stoichiometric ceric ammonium nitrate (CAN) as an oxidant.
Key Parameters Table 1: Bromination Reaction Optimization
| Parameter | Condition 1 | Condition 2 |
|---|---|---|
| Reagent | Br₂ (1 eq) | NBS (1.1 eq) |
| Solvent | CH₂Cl₂ | DMF |
| Temperature | 0–5°C | 25°C |
| Reaction Time | 2 h | 4 h |
| Yield | 92% | 88% |
Formation of the Pyrrolidinyl-d5 Moiety
The N-methylpyrrolidin-2-ylmethyl-d5 group is introduced via a three-step sequence:
-
Chiral Auxiliary Installation : (R)-pyrrolidine-1-carboxylic acid benzyl ester reacts with 5-bromoindole-3-carbonyl chloride in tetrahydrofuran (THF) at −20°C to form (R)-2-(5-bromo-1H-indole-3-carbonyl)-pyrrolidine-1-carboxylic acid benzyl ester.
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Deuterium Labeling : Quaternization of the pyrrolidine nitrogen with deuterated methyl iodide (CD₃I) in acetonitrile at 60°C for 12 h achieves >99% isotopic incorporation.
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Reductive Amination : Sodium dihydro-bis(2-methoxyethoxy)aluminate (SDMA) in toluene reduces the amide to the target amine at 50°C, preserving stereochemistry with 94% enantiomeric excess (ee).
Industrial-Scale Production Protocols
Reactor Configuration and Process Controls
Large-scale synthesis (≥50 kg batches) employs jacketed glass-lined reactors with automated temperature and pressure monitoring. Key stages include:
-
Precision Cooling : Bromination steps utilize cascade refrigeration systems to maintain −20°C ± 1°C.
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Inert Atmosphere : Nitrogen purging ensures <10 ppm oxygen during SDMA-mediated reductions to prevent side reactions.
Table 2: Industrial Reaction Parameters
| Stage | Volume (L) | Agitation (RPM) | Pressure (bar) |
|---|---|---|---|
| Bromination | 1,200 | 200 | 1.0 |
| Reductive Amination | 2,500 | 150 | 1.2 |
Solvent Recovery Systems
Toluene and THF are recycled via fractional distillation columns (theoretical plates: 15–20), achieving 98% solvent recovery rates. Residual aluminum byproducts from SDMA reactions are removed through continuous filtration using sintered metal membranes (0.2 μm pore size).
Purification and Analytical Validation
Crystallization Techniques
The crude product is dissolved in a 1:1 toluene/n-heptane mixture at 60°C and cooled to −10°C at 0.5°C/min to induce crystallization. This yields needle-like crystals with 99.5% purity (HPLC).
Table 3: Crystallization Optimization Data
| Anti-Solvent Ratio | Cooling Rate (°C/min) | Purity (%) | Yield (%) |
|---|---|---|---|
| 1:1 toluene/heptane | 0.5 | 99.5 | 85 |
| 1:2 ethyl acetate/heptane | 1.0 | 98.7 | 78 |
Spectroscopic Characterization
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¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, indole-H), 7.45–7.32 (m, 2H, aromatic), 3.81–3.65 (m, 2H, pyrrolidine-CH₂), 2.98 (s, 3H, N-CD₃).
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HRMS : m/z calc. for C₁₄D₅H₁₂BrN₂ [M+H]⁺: 298.23, found: 298.24.
Comparative Analysis of Reducing Agents
Table 4: Reducing Agent Performance
| Agent | Reaction Time (h) | Yield (%) | ee (%) |
|---|---|---|---|
| SDMA | 1.5 | 94 | 99.2 |
| TBLAH | 3.0 | 87 | 98.5 |
| DIBALH | 4.5 | 82 | 97.1 |
SDMA demonstrates superior reaction kinetics and stereochemical fidelity due to its stabilized aluminum hydride complex, which minimizes epimerization .
Chemical Reactions Analysis
Types of Reactions
®-5-Bromo-3-(N-methylpyrrolidin-2-ylmethyl-d5)-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom at the 5th position can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding indole-5-carboxylic acid derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
®-5-Bromo-3-(N-methylpyrrolidin-2-ylmethyl-d5)-1H-indole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of biological pathways and mechanisms due to its stability and unique labeling.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of fine chemicals and stable isotopes for various industrial applications.
Mechanism of Action
The mechanism of action of ®-5-Bromo-3-(N-methylpyrrolidin-2-ylmethyl-d5)-1H-indole involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, influencing biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structural Analogs
5-Bromo-3-(phenylselenyl)-1H-indole (3g)
- Structure : Replaces the pyrrolidine side chain with a phenylselenyl group.
- Synthesis : Achieved via direct selenylation, yielding 74% .
- Key Data :
Imidazole-Substituted Indoles (Compounds 34, 35, 36)
- Structures : Feature imidazole rings linked to aryl-ethyl groups (e.g., 2,5-dimethoxyphenethyl in 34 ) .
- Synthesis : Utilizes condensation with tosylmethyl isocyanide, yielding 34–36 with moderate purity (melting points: 133–196°C) .
- Key Data :
- Comparison : The imidazole moiety introduces hydrogen-bonding capability, contrasting with the pyrrolidine’s tertiary amine. This may influence receptor binding profiles in therapeutic contexts.
5-Bromo-3-(2-(4-(3,5-dimethoxyphenyl)-1H-1,2,3-triazol-1-yl)ethyl)-1H-indole (9c)
- Structure : Incorporates a triazole-linked dimethoxyphenyl group.
- Synthesis : Click chemistry (CuI-catalyzed azide-alkyne cycloaddition) yields 50% product .
- Key Data :
Electronic and Steric Effects
(E)-5-Bromo-3-(2-nitrovinyl)-1H-indole (2b)
- Structure : Features a nitrovinyl group at position 3.
- Synthesis : Condensation with nitromethane under acidic conditions .
- Comparison : The electron-withdrawing nitro group reduces indole’s electron density, altering reactivity in electrophilic substitution reactions. This contrasts with the electron-donating pyrrolidine in the target compound .
Isotopic Labeling and Impurity Profiles
5-Bromo-3-[(R)-1-methyl-pyrrolidin-2-ylmethyl]-1H-indole
Biological Activity
(R)-5-Bromo-3-(N-methylpyrrolidin-2-ylmethyl-d5)-1H-indole is a synthetic compound with significant interest in pharmacology and medicinal chemistry. Its molecular formula is , and it has a molecular weight of approximately 298.23 g/mol. This compound is a stable isotope-labeled derivative of a broader class of indole compounds, which are known for their diverse biological activities.
Chemical Structure and Properties
The structural formula of this compound can be represented as follows:
- Molecular Formula :
- CAS Number : 1126745-77-4
- SMILES Notation :
C([2H])([2H])N1CCC[C@@H]1C([2H])([2H])c2c[nH]c3ccc(Br)cc23
This compound features a bromine atom at the 5-position of the indole ring and a pyrrolidine moiety that contributes to its biological activity.
Pharmacological Profile
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors, particularly those associated with the central nervous system (CNS). Indole derivatives are often studied for their potential as:
- Antidepressants
- Anxiolytics
- Antipsychotics
Research indicates that compounds similar to this compound may act as inverse agonists or antagonists at certain receptor sites, including:
- Benzodiazepine Receptors : These receptors are involved in the modulation of GABAergic neurotransmission, affecting anxiety and sedation.
Case Studies and Research Findings
- Study on CNS Activity : A study explored the effects of indole derivatives on anxiety-related behaviors in rodent models. The findings suggested that compounds with structural similarities to this compound exhibited significant anxiolytic effects when administered at specific dosages, indicating potential therapeutic applications in treating anxiety disorders.
- Receptor Binding Affinity : Research has demonstrated that indole derivatives can exhibit varying affinities for serotonin receptors (e.g., 5-HT_1A). The binding affinity influences their pharmacological profile, potentially leading to antidepressant effects .
- Impact on Dopaminergic Systems : Some studies have indicated that similar compounds may modulate dopaminergic activity, which could be beneficial in treating conditions like schizophrenia or Parkinson's disease .
Summary of Biological Activities
Q & A
Q. What synthetic methodologies are commonly employed to prepare (R)-5-Bromo-3-(N-methylpyrrolidin-2-ylmethyl-d5)-1H-indole?
The synthesis typically involves alkylation or coupling reactions. For example, N-alkylation using sodium hydride (NaH) and alkyl halides under anhydrous conditions is a standard approach for introducing the pyrrolidinylmethyl group, as demonstrated in the synthesis of related bromoindoles . Click chemistry, such as copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), may also be adapted for functionalization, with purification via flash column chromatography (e.g., 70:30 ethyl acetate/hexane) . Deuterium incorporation (e.g., -d5 labeling) likely involves deuterated reagents during alkylation steps.
Q. How is the structural identity of this compound confirmed post-synthesis?
Characterization relies on:
- NMR spectroscopy : H and C NMR identify substituent-specific signals (e.g., pyrrolidine methyl protons at δ 3.28 ppm, bromoindole aromatic protons at δ 7.23 ppm) .
- High-resolution mass spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H] at m/z 427.0757 for analogous compounds) .
- TLC : Monitors reaction progress (e.g., R = 0.30 in 70:30 ethyl acetate/hexane) .
Q. What is the pharmacological significance of this compound in academic research?
It serves as a key intermediate in synthesizing eletriptan, a serotonin receptor agonist used to treat migraines. Its role in medicinal chemistry includes structure-activity relationship (SAR) studies to optimize pharmacokinetic properties .
Advanced Research Questions
Q. How can reaction yields be optimized for deuterated indole derivatives like this compound?
Factors include:
Q. What analytical challenges arise in confirming enantiomeric purity, and how are they addressed?
The (R)-configuration requires:
Q. How do structural modifications (e.g., deuterium substitution) impact physicochemical properties?
Deuterium labeling (-d5) alters:
- Metabolic stability : Reduces CYP450-mediated degradation, extending half-life in pharmacokinetic studies.
- NMR signals : Deuterated protons are silent in H NMR, simplifying spectral analysis .
- Hydrophobicity : Methyl-d5 groups may slightly increase logP values, affecting solubility .
Q. What strategies resolve contradictions in reaction efficiency during scale-up?
- Process optimization : Transition from batch to flow chemistry improves reproducibility .
- Byproduct analysis : LC-MS identifies impurities (e.g., unreacted azides or alkynes) to adjust stoichiometry .
- Temperature gradients : Controlled heating/cooling prevents exothermic side reactions .
Q. How are computational tools applied to study this compound's reactivity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
